7-(2,4-Dichlorophenyl)-[1,2,4]triazolo[1,5-a]pyrimidine
Description
Properties
IUPAC Name |
7-(2,4-dichlorophenyl)-[1,2,4]triazolo[1,5-a]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H6Cl2N4/c12-7-1-2-8(9(13)5-7)10-3-4-14-11-15-6-16-17(10)11/h1-6H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXIOVAGKZKUPKN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)C2=CC=NC3=NC=NN23 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H6Cl2N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
One of the common methods for synthesizing 7-(2,4-Dichlorophenyl)-[1,2,4]triazolo[1,5-a]pyrimidine involves the reaction of enaminonitriles with benzohydrazides under microwave irradiation. This catalyst-free and additive-free method is eco-friendly and results in good-to-excellent yields . Another method involves the use of Schiff base zinc (II) complex supported on magnetite nanoparticles as a catalyst, which facilitates the reaction under mild conditions and solvent-free environment .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the use of scalable microwave-assisted synthesis and heterogeneous catalysis with magnetic nanoparticles suggests potential routes for large-scale production. These methods offer advantages such as reduced reaction times, higher yields, and easier catalyst recovery.
Chemical Reactions Analysis
Types of Reactions
7-(2,4-Dichlorophenyl)-[1,2,4]triazolo[1,5-a]pyrimidine can undergo various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the dichlorophenyl group.
Condensation Reactions: It can form condensed heterocyclic systems through reactions with other nucleophiles.
Rearrangement Reactions: The Dimroth rearrangement is a notable reaction involving this compound, where protonation, ring opening, tautomerization, and ring closure occur.
Common Reagents and Conditions
Microwave Irradiation: Used for catalyst-free synthesis.
Schiff Base Zinc (II) Complex: Used as a catalyst for solvent-free reactions.
Nucleophiles: For substitution and condensation reactions.
Major Products Formed
The major products formed from these reactions include various substituted triazolopyrimidines and condensed heterocyclic systems, which can exhibit diverse biological activities.
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C12H8Cl2N4
- Molecular Weight : 309.12 g/mol
- CAS Number : 320417-01-4
The compound features a triazolo-pyrimidine structure which is known for its ability to interact with biological targets effectively.
Antimicrobial Activity
Research indicates that 7-(2,4-dichlorophenyl)-[1,2,4]triazolo[1,5-a]pyrimidine exhibits notable antimicrobial properties. Studies have demonstrated its efficacy against various bacterial strains:
- Minimum Inhibitory Concentration (MIC) values were reported as low as 4 μmol/L against certain strains, indicating potent activity compared to standard antibiotics like cefotaxime .
- The compound's structural features contribute to its activity; the presence of electron-withdrawing groups enhances its interaction with bacterial targets.
Anticancer Potential
The compound has also been evaluated for its anticancer properties. It has shown promising results in inhibiting the proliferation of cancer cell lines:
- In vitro studies have indicated that derivatives of this compound can induce apoptosis in cancer cells such as K562 and MCF-7 .
- The mechanism of action appears to involve the disruption of cellular signaling pathways critical for cancer cell survival and proliferation.
Antiviral Activity
Recent investigations have explored the potential of this compound in antiviral applications:
- Research focusing on influenza A virus polymerase has identified that derivatives can target the PA-PB1 interface, which is crucial for viral replication. This suggests a potential role in developing antiviral therapies .
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of 7-(2,4-Dichlorophenyl)-[1,2,4]triazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets. For instance, as a CDK2 inhibitor, it binds to the active site of the enzyme, disrupting its function and thereby inhibiting cell proliferation . The compound’s structure allows it to form hydrogen bonds and other interactions with the target enzyme, leading to its inhibitory effects.
Comparison with Similar Compounds
Key Observations :
- Electron-Withdrawing Groups : Chlorine and bromine substituents improve metabolic stability and receptor binding. For example, 3e and 5f show anticonvulsant activity due to enhanced CNS penetration .
Alkoxy and Phenoxy Derivatives
Key Observations :
- Alkoxy Chains : Longer chains (e.g., propoxy in 6a ) increase hydrophobicity, favoring membrane interaction in antibacterial activity .
- Methoxy Groups : Electron-donating methoxy substituents (e.g., 5j ) reduce anticonvulsant efficacy compared to halogenated analogues, likely due to decreased electrophilicity .
Heterocyclic and Hybrid Derivatives
Biological Activity
7-(2,4-Dichlorophenyl)-[1,2,4]triazolo[1,5-a]pyrimidine is a heterocyclic compound that has garnered significant interest in medicinal chemistry due to its diverse biological activities, particularly in the realm of cancer research. This article delves into the compound's biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a triazole ring fused to a pyrimidine structure with a dichlorophenyl substituent at the 7-position. This unique arrangement contributes to its distinct biological properties and potential therapeutic applications.
Research indicates that compounds within the triazolo[1,5-a]pyrimidine class often exhibit their biological effects through several key mechanisms:
- Inhibition of Cyclin-Dependent Kinases (CDKs) : Similar compounds have been shown to inhibit CDK2, which is crucial for cell cycle regulation. This inhibition can lead to cell cycle arrest and apoptosis in cancer cells.
- Modulation of Signaling Pathways : The compound affects the ERK signaling pathway, which is vital for cell proliferation and survival. Inhibition of this pathway results in decreased phosphorylation levels of ERK1/2 and associated proteins like c-Raf and MEK1/2 .
- Induction of Apoptosis : Studies have demonstrated that this compound can induce apoptosis in various cancer cell lines through the regulation of apoptosis-related proteins .
Anticancer Activity
A series of studies have evaluated the antiproliferative effects of this compound against various cancer cell lines. For instance:
- Cell Lines Tested : The compound has been tested against MGC-803 (gastric cancer), HCT-116 (colon cancer), and MCF-7 (breast cancer) cells.
- IC50 Values : One notable derivative exhibited IC50 values of 9.47 μM for MGC-803, 9.58 μM for HCT-116, and 13.1 μM for MCF-7, indicating potent activity compared to standard chemotherapeutics like 5-Fluorouracil (5-FU) .
| Cell Line | IC50 (μM) | Comparison Drug | Comparison Drug IC50 (μM) |
|---|---|---|---|
| MGC-803 | 9.47 | 5-FU | ~10 |
| HCT-116 | 9.58 | 5-FU | ~10 |
| MCF-7 | 13.1 | 5-FU | ~10 |
Other Biological Activities
Beyond its anticancer properties, compounds similar to this compound have also shown:
- Antibacterial Activity : Certain derivatives demonstrate effectiveness against various bacterial strains.
- Antiviral Activity : Some studies have indicated potential antiviral properties against specific viruses.
Case Studies
Several case studies highlight the biological activity and therapeutic potential of this compound:
- Study on ERK Pathway Inhibition : A recent study showed that a derivative significantly inhibited the ERK pathway in MGC-803 cells, leading to reduced cell proliferation and increased apoptosis rates. The study concluded that targeting this pathway could be a viable strategy for developing new anticancer therapies .
- Tubulin Polymerization Inhibition : Another investigation revealed that derivatives of this compound could inhibit tubulin polymerization more effectively than established drugs like Combretastatin A-4 (CA-4), suggesting a novel mechanism for anticancer activity through disruption of microtubule dynamics .
Pharmacokinetics
The pharmacokinetic profile of similar compounds indicates favorable absorption and distribution characteristics that enhance their therapeutic potential. These profiles are critical for understanding how the compound behaves in biological systems and its overall efficacy as an anticancer agent.
Q & A
Q. What are the standard protocols for synthesizing 7-(2,4-dichlorophenyl)-[1,2,4]triazolo[1,5-a]pyrimidine?
The compound is typically synthesized via a three-component reaction involving aldehydes, β-dicarbonyl compounds, and 3-amino-1,2,4-triazole derivatives. For example, a microwave-assisted method uses 2,4-dichlorobenzaldehyde, ethyl acetoacetate, and 3-amino-1,2,4-triazole in dimethylformamide (DMF) under reflux, followed by cooling and crystallization in ethanol. Yields range from 40–60%, with purity confirmed by melting point analysis (205–207°C) and spectroscopic techniques (¹H/¹³C NMR, IR) .
Q. How can spectroscopic methods (NMR, IR) validate the structure of this compound?
- ¹H NMR : Key signals include aromatic protons (δ 7.50–7.67 ppm for dichlorophenyl), pyrimidine-H (δ 7.22 ppm), and triazole-H (δ 8.55 ppm) .
- IR : Peaks at 1600–1650 cm⁻¹ (C=N stretch) and 3100–3200 cm⁻¹ (N-H deformation) confirm the triazolo-pyrimidine core. The absence of carbonyl stretches (e.g., 1700 cm⁻¹) ensures cyclization completion .
Q. What crystallization techniques ensure high-purity isolation?
Slow evaporation of ethanol or methanol solutions at 4°C produces well-defined crystals. X-ray diffraction (XRD) confirms the planar triazolo-pyrimidine core and dichlorophenyl substitution pattern. For example, a monoclinic crystal system with space group P2₁/c was reported for structurally analogous compounds .
Advanced Research Questions
Q. How can computational methods predict the physicochemical properties of this compound?
Density Functional Theory (DFT) calculates heats of formation (HOF) to assess energetic potential (e.g., detonation velocity). Molecular dynamics simulations model interactions with biological targets, such as microtubules in neurodegenerative disease studies. These methods guide synthetic prioritization by linking electronic properties (e.g., HOMO-LUMO gaps) to bioactivity .
Q. What experimental designs resolve contradictions in biological activity data?
Conflicting antimicrobial results (e.g., narrow-spectrum vs. broad-spectrum activity) are addressed via:
Q. How are structure-activity relationships (SAR) optimized for microtubule-targeting applications?
Substitutions at C-5 and C-7 positions modulate potency. For example:
- C-5 trifluoromethyl groups enhance binding to β-tubulin (IC₅₀ = 0.2 μM).
- C-7 azocane rings improve blood-brain barrier penetration for tauopathy models. SAR is validated via competitive binding assays with colchicine .
Q. What strategies improve synthetic yields in multistep reactions?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
